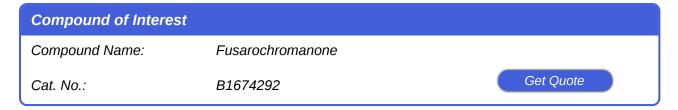


Fusarochromanone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarium equiseti. This fungal metabolite has garnered significant interest within the scientific community due to its potent anti-cancer and anti-angiogenic properties. Structurally, it is a chromanone derivative characterized by a unique arrangement of a β-keto-amine functionality and geminal methyl groups. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Fusarochromanone, with a focus on its mechanisms of action in cancer cells. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Fusarochromanone is a small molecule with the IUPAC name 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one. Its chemical structure was elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute stereochemistry at the C(3') position has been defined as 3'-R through X-ray crystallography.

Chemical Structure



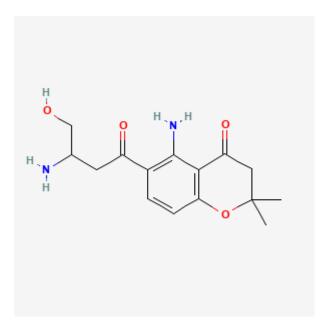


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Physicochemical Data

The key physicochemical properties of **Fusarochromanone** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C15H20N2O4	
Molecular Weight	292.33 g/mol	_
Melting Point	132 - 134 °C	PubChem
Appearance	Solid	MedKoo
Solubility	Soluble in DMSO	MedKoo
CAS Number	104653-89-6	

Biological Activities and Signaling Pathways

Fusarochromanone exhibits a range of biological activities, with its anti-cancer and anti-angiogenic effects being the most extensively studied. It has been shown to inhibit the







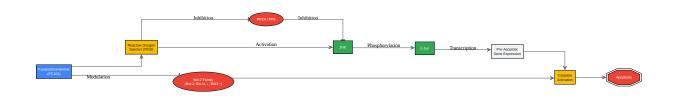
proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.

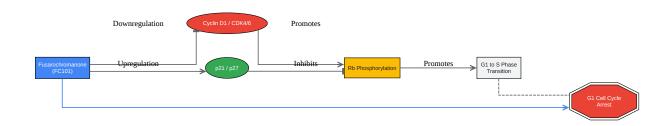
Anti-Cancer Activity

Fusarochromanone induces apoptosis in cancer cells through a caspase-dependent pathway. This process is initiated by the generation of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK then phosphorylates its downstream target, c-Jun, leading to the transcription of pro-apoptotic genes.

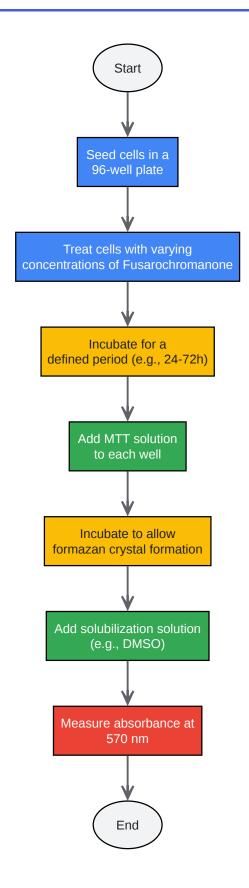
Furthermore, **Fusarochromanone** modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and increasing the expression of pro-apoptotic proteins like BAD. This shift in the balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis.











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 To cite this document: BenchChem. [Fusarochromanone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674292#chemical-structure-and-properties-of-fusarochromanone]

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